molecular formula C17H15N3O3S B2614603 methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate CAS No. 1172886-79-1

methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate

Cat. No. B2614603
CAS RN: 1172886-79-1
M. Wt: 341.39
InChI Key: QGIMDDSASIOLGE-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate” is a chemical compound. It is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .

Scientific Research Applications

Antibacterial Activity

This compound has been used in the synthesis of new heterocycles that have been evaluated for their antibacterial activity . Some of these synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are essential for the survival of bacteria, so inhibiting them can lead to effective antibacterial agents .

Antitubercular Activity

In addition to their antibacterial properties, some of the synthesized compounds also showed strong antitubercular properties . This suggests that they could be used in the development of new treatments for tuberculosis .

Enzyme Inhibition

The synthesized molecules have been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . The majority of the synthesized molecules exhibited appreciable action against these enzymes . This suggests that they could be used in the development of new enzyme inhibitors .

Monoclonal Antibody Production

One study found that this compound can improve monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Control of Glycosylation Levels

The same study also found that the compound suppressed the galactosylation on a monoclonal antibody . Galactosylation is a critical quality attribute of therapeutic monoclonal antibodies, so this compound could be used to control the level of galactosylation for the N-linked glycans .

Synthesis of New Bis (Porphyrins)

This compound has high potential in the synthesis of new bis (porphyrins) or other related compounds . Porphyrins are a group of organic compounds, many of which play important roles in biochemistry.

properties

IUPAC Name

methyl 4-[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-16(22)12-4-6-13(7-5-12)18-15(21)10-14-11-24-17(19-14)20-8-2-3-9-20/h2-9,11H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIMDDSASIOLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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